molecular formula C9H15ClN4O2 B6187285 methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2639460-88-9

methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B6187285
CAS No.: 2639460-88-9
M. Wt: 246.7
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Description

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate hydrochloride
  • Methyl 2-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
  • Methyl 2-(piperidin-4-yl)-1H-tetrazole-4-carboxylate hydrochloride

Uniqueness

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The triazole ring can enhance the compound’s stability, binding affinity, and specificity for certain biological targets.

Properties

CAS No.

2639460-88-9

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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